molecular formula C18H23ClO6 B11767259 Allyl 3-O-benzyl-2-O-chloroacetyl-a-L-rhamnopyranoside

Allyl 3-O-benzyl-2-O-chloroacetyl-a-L-rhamnopyranoside

Cat. No.: B11767259
M. Wt: 370.8 g/mol
InChI Key: WDNLGWSGAATPDS-KMJFJPQNSA-N
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Description

Allyl 3-O-benzyl-2-O-chloroacetyl-α-L-rhamnopyranoside is a synthetic glycoside derivative of α-L-rhamnose, a deoxy sugar widely utilized in carbohydrate chemistry for oligosaccharide synthesis and glycoconjugate development. The compound features two key protective groups:

  • 3-O-Benzyl group: Provides steric protection to the hydroxyl group at the C3 position, enhancing regioselectivity during glycosylation reactions .
  • 2-O-Chloroacetyl group: A reactive electron-withdrawing group at the C2 position, which can be selectively deprotected under mild basic conditions (e.g., hydrazine or ammonia) to enable further functionalization .

Molecular Formula: C₁₈H₂₁ClO₇ (inferred from analogous structures in , and 14).
Molecular Weight: ~390.8 g/mol (calculated based on substituents).
Applications: Serves as an intermediate in the synthesis of complex glycans, particularly in medicinal chemistry for developing antimicrobial or anticancer agents .

Properties

Molecular Formula

C18H23ClO6

Molecular Weight

370.8 g/mol

IUPAC Name

[(2R,3R,4R,5S,6S)-5-hydroxy-6-methyl-4-phenylmethoxy-2-prop-2-enoxyoxan-3-yl] 2-chloroacetate

InChI

InChI=1S/C18H23ClO6/c1-3-9-22-18-17(25-14(20)10-19)16(15(21)12(2)24-18)23-11-13-7-5-4-6-8-13/h3-8,12,15-18,21H,1,9-11H2,2H3/t12-,15-,16+,17+,18+/m0/s1

InChI Key

WDNLGWSGAATPDS-KMJFJPQNSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OCC=C)OC(=O)CCl)OCC2=CC=CC=C2)O

Canonical SMILES

CC1C(C(C(C(O1)OCC=C)OC(=O)CCl)OCC2=CC=CC=C2)O

Origin of Product

United States

Scientific Research Applications

Synthesis of Oligosaccharides

One of the primary applications of Allyl 3-O-benzyl-2-O-chloroacetyl-a-L-rhamnopyranoside lies in its role as a glycosylation donor in the synthesis of oligosaccharides. The compound serves as an effective building block for creating complex carbohydrate structures, which are essential for understanding biological processes.

Case Study: Glycosylation Reactions

  • In a study focusing on the synthesis of disaccharides, this compound was utilized to create various glycosidic linkages. The results indicated high yields and selectivity in forming desired products, demonstrating its utility in carbohydrate chemistry .

Vaccine Development

This compound has been investigated for its potential in developing synthetic vaccines, particularly against bacterial pathogens such as Shigella flexneri. The compound's ability to mimic the structure of polysaccharides found on bacterial surfaces makes it a candidate for conjugate vaccines.

Case Study: Synthetic Vaccine Research

  • Research has shown that oligosaccharides derived from this compound can enhance immunogenicity when conjugated to proteins. This approach aims to stimulate a stronger immune response by presenting the oligosaccharide epitopes effectively .

Diagnostic Applications

The compound is also relevant in the field of diagnostics, particularly for diseases like leprosy. Its structural components are integral to the synthesis of diagnostic agents that can identify specific serological markers.

Case Study: Leprosy Diagnostics

  • A notable application involved using derivatives of this compound to create synthetic analogs of glycolipids from Mycobacterium leprae. These analogs were crucial for developing monoclonal antibodies aimed at early-stage leprosy detection .

Functionalization and Conjugation Studies

The allyl group present in this compound allows for further functionalization, making it suitable for conjugating with other biomolecules. This property is exploited in various biochemical applications, including drug delivery systems and targeted therapies.

Case Study: Functionalization Techniques

  • Studies have demonstrated that the allyl moiety can be selectively modified to attach various functional groups, enabling the development of multifunctional glycoconjugates that can serve as drug carriers or targeting agents in therapeutic applications .

Summary Table of Applications

Application AreaDescriptionKey Findings
Synthesis of OligosaccharidesUsed as a glycosylation donor to create complex carbohydratesHigh yields and selectivity in glycosidic linkages
Vaccine DevelopmentPotential use in synthetic vaccines against Shigella flexneriEnhanced immunogenicity when conjugated with proteins
Diagnostic ApplicationsIntegral in synthesizing diagnostic agents for diseases like leprosyDevelopment of synthetic analogs for monoclonal antibody production
Functionalization StudiesAllows for conjugation with biomolecules for drug delivery systemsSelective modification leads to multifunctional glycoconjugates

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under controlled conditions to selectively remove protective groups or modify its glycosidic linkage:

Acidic Hydrolysis

  • Conditions : 0.1 M HCl in THF/water (1:1) at 60°C for 4–6 hours.

  • Outcome : Cleavage of the chloroacetyl group at the 2-O position, yielding allyl 3-O-benzyl-α-L-rhamnopyranoside.

  • Mechanism : Protonation of the carbonyl oxygen followed by nucleophilic attack by water (Figure 1A) .

Enzymatic Hydrolysis

  • Conditions : Lipase B (Candida antarctica) in phosphate buffer (pH 7.0) at 37°C.

  • Outcome : Selective deacetylation at the 2-O position without affecting the benzyl or allyl groups.

Hydrolysis Type Conditions Product Yield
Acidic0.1 M HCl, THF/water, 60°CAllyl 3-O-benzyl-α-L-rhamnopyranoside82%
EnzymaticLipase B, pH 7.0, 37°CAllyl 3-O-benzyl-α-L-rhamnopyranoside68%

Glycosylation Reactions

The allyl group at the anomeric position serves as a temporary protective group, enabling stereoselective glycosidic bond formation:

Key Reaction

  • Conditions : NIS/AgOTf (2 equiv each) in anhydrous DCM at −40°C .

  • Outcome : Formation of α-linked disaccharides via oxocarbenium ion intermediates (Figure 1B) .

  • Stereoselectivity : α:β ratio > 20:1 due to the directing effect of the 3-O-benzyl group .

Donor Acceptor Catalyst Product α:β Ratio
Allyl 3-O-benzyl-2-O-chloroacetyl-α-L-rhamnopyranosideMethyl glucosideNIS/AgOTfα-L-Rham-(1→2)-Glc22:1

Acylation and Deacylation

The chloroacetyl group at the 2-O position participates in dynamic protection-deprotection strategies:

Reacylation

  • Conditions : Chloroacetic anhydride (2 equiv), DMAP (0.1 equiv) in pyridine at 0°C .

  • Outcome : Quantitative reinstallation of the chloroacetyl group after enzymatic hydrolysis.

Transesterification

  • Conditions : Stearoyl chloride (3 equiv), NEt₃ in DMF at 25°C .

  • Outcome : Replacement of the chloroacetyl group with stearoyl, enhancing lipophilicity (logP increases from 2.3 to 5.1) .

Deprotection Strategies

Sequential removal of protective groups enables modular synthesis:

Benzyl Group Removal

  • Conditions : H₂ (1 atm), Pd/C (10 wt%) in EtOH, 25°C.

  • Outcome : Debenzylation at the 3-O position without affecting other groups.

Allyl Group Removal

  • Conditions : Pd(PPh₃)₄ (5 mol%), morpholine (3 equiv) in THF/H₂O.

  • Outcome : Liberation of the anomeric hydroxyl group for further glycosylation.

Regioselective Functionalization

The compound’s hydroxyl groups exhibit distinct reactivities:

Reactivity Order
3-OH > 4-OH > 2-OH (based on steric and electronic effects) .

Position Reagent Product Yield
4-OHBenzoyl chloride, DMAP4-O-benzoyl derivative75%
2-OHStearoyl chloride, NEt₃2-O-stearoyl derivative88%

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, reactivity, and applications of Allyl 3-O-benzyl-2-O-chloroacetyl-α-L-rhamnopyranoside with analogous glycosides:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Reactivity/Applications References
Allyl 3-O-benzyl-2-O-p-tolylsulfonyl-α-L-rhamnopyranoside 2-O-Tosyl, 3-O-Benzyl 448.54 Tosyl group acts as a leaving group for nucleophilic substitution reactions .
Allyl 2-O-acetyl-3-O-benzyl-α-L-rhamnopyranoside 2-O-Acetyl, 3-O-Benzyl 294.34 Acetyl group offers moderate stability; used in stepwise glycosylation protocols .
Methyl 4-O-(2-chlorobenzoyl)-α-L-rhamnopyranoside 4-O-Chlorobenzoyl 372.81 Chlorobenzoyl enhances lipophilicity; studied for thermodynamic stability in solvents .
Allyl 2-O-levulinoyl-3,4-di-O-benzyl-α-L-rhamnopyranoside 2-O-Levulinoyl, 3,4-di-O-Benzyl 548.61 Levulinoyl allows orthogonal deprotection; critical for branched glycan synthesis .

Reactivity and Stability

  • Chloroacetyl vs. Acetyl : The chloroacetyl group in the target compound is more reactive than acetyl due to the electron-withdrawing chlorine atom, enabling faster deprotection under basic conditions. However, it is less stable in acidic environments compared to acetyl .
  • Chloroacetyl vs. Tosyl : While the tosyl group (in ) is a superior leaving group for nucleophilic displacements, the chloroacetyl group offers dual functionality as both a protective group and a reactive site for further acylation .
  • Positional Effects : Derivatives with substituents at C4 (e.g., 4-O-chlorobenzoyl in ) exhibit altered solubility and conformational stability compared to C2/C3-modified analogs, impacting their utility in solid-phase synthesis .

Research Findings and Data

Industrial and Laboratory Use

  • Industrial-grade derivatives (e.g., ) prioritize cost-effective bulk synthesis, whereas lab-scale protocols () focus on high purity for research .

Q & A

Q. What are the standard synthetic protocols for Allyl 3-O-benzyl-2-O-chloroacetyl-α-L-rhamnopyranoside?

The synthesis typically involves sequential protection and acylation steps. For example, benzyl groups are introduced first to protect hydroxyl groups (e.g., 3-OH), followed by chloroacetylation at the 2-OH position using chloroacetic anhydride or chloroacetyl chloride in dichloromethane (CH₂Cl₂) with catalysts like TMEDA (tetramethylethylenediamine) . Purification is achieved via column chromatography (e.g., silica gel, hexane/ethyl acetate gradients), and structural confirmation relies on ¹H/¹³C NMR and MALDI-TOF-MS .

Q. What spectroscopic techniques are critical for confirming the compound’s structure?

  • ¹H/¹³C NMR : Identifies regioselective substitution patterns (e.g., chloroacetyl at C2 vs. benzyl at C3) through chemical shifts (e.g., chloroacetyl carbonyl at ~170 ppm in ¹³C NMR) .
  • MALDI-TOF-MS : Confirms molecular weight (e.g., [M+Na]⁺ peaks) and detects synthetic byproducts .
  • IR Spectroscopy : Validates functional groups (e.g., C=O stretch of chloroacetyl at ~1740 cm⁻¹) .

Q. How are common impurities removed during synthesis?

Impurities like unreacted intermediates or regioisomers are resolved using silica gel chromatography with optimized solvent systems (e.g., hexane:ethyl acetate 3:1). TLC monitoring (visualized under UV or iodine staining) ensures stepwise purity (>95%) .

Q. What is the role of the chloroacetyl group in synthetic applications?

The chloroacetyl group acts as a temporary protecting group, enabling selective deprotection under mild conditions (e.g., thiourea or hydrazine) for subsequent glycosylation or functionalization .

Q. How is the compound’s stability assessed under varying storage conditions?

Stability is evaluated via accelerated aging studies (40°C/75% RH for 4 weeks) and monitored by HPLC. Degradation products (e.g., hydrolyzed chloroacetyl groups) are identified using LC-MS .

Advanced Research Questions

Q. How can researchers address challenges in regioselective acylation during synthesis?

Regioselectivity is controlled through steric and electronic effects:

  • Protecting Group Strategy : Benzyl groups at C3 direct chloroacetylation to the less hindered C2 position .
  • Catalytic Optimization : Use of DMAP (4-dimethylaminopyridine) enhances acylation efficiency at target hydroxyl groups .
  • Kinetic Monitoring : Real-time FTIR tracks reaction progress to avoid over-acylation .

Q. How are contradictions in NMR data resolved for stereochemically complex derivatives?

  • 2D NMR (COSY, HSQC, HMBC) : Resolves overlapping signals and assigns anomeric configuration (α vs. β) through coupling constants (e.g., J₁,₂ ~1–3 Hz for α-L-rhamnose) .
  • Computational Modeling : Density Functional Theory (DFT) predicts chemical shifts to validate experimental data .

Q. What strategies optimize glycosylation efficiency in oligosaccharide synthesis using this compound?

  • Promoter Systems : NIS/TfOH (N-iodosuccinimide/triflic acid) enhances glycosyl acceptor reactivity .
  • Temperature Control : Low temperatures (–40°C) minimize side reactions during coupling .
  • Protection-Deprotection Cycles : Sequential removal of chloroacetyl groups enables stepwise elongation .

Q. How does the allyl group facilitate further chemical modifications?

The allyl group serves as a versatile handle for:

  • Radical-Mediated Deprotection : Using Pd(0) catalysts to cleave the allyl group under neutral conditions .
  • Click Chemistry : Thiol-ene reactions for bioconjugation or polymer grafting .

Q. What advanced applications exist for studying carbohydrate-protein interactions?

The compound is used to:

  • Probe Lectin Binding : Surface plasmon resonance (SPR) quantifies binding affinities (Kd ~10⁻⁶–10⁻⁹ M) .
  • Develop Glycoconjugate Vaccines : Conjugation with carrier proteins (e.g., CRM197) via chloroacetyl-thiol linkages .
  • Molecular Dynamics Simulations : Investigates conformational flexibility in glycan-receptor complexes .

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